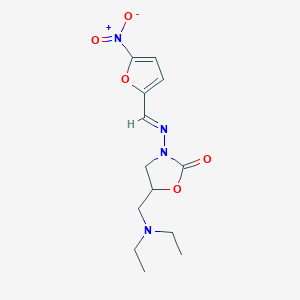
5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a diethylamino group, a nitrofuran moiety, and an oxazolidinone ring, making it a subject of interest in various fields such as medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Diethylamino Group: This step involves the alkylation of the oxazolidinone intermediate with diethylamine, often using a suitable alkylating agent like an alkyl halide.
Attachment of the Nitrofuran Moiety: The final step involves the condensation of the oxazolidinone derivative with 5-nitrofuraldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine or hydroxylamine under suitable conditions.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted oxazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one is studied for its potential antimicrobial and anticancer properties. The nitrofuran moiety is known for its biological activity, and modifications to this compound can lead to the development of new therapeutic agents.
Medicine
This compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of infections and cancer. Researchers explore its efficacy, safety, and mechanism of action in preclinical and clinical studies.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, coatings, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities. The diethylamino group and oxazolidinone ring contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.
Oxazolidinone Antibiotics: Such as linezolid, which is used to treat bacterial infections.
Uniqueness
5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one is unique due to its combination of a nitrofuran moiety with an oxazolidinone ring and a diethylamino group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development highlight its significance in scientific research.
Properties
CAS No. |
92789-16-7 |
|---|---|
Molecular Formula |
C13H18N4O5 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
5-(diethylaminomethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H18N4O5/c1-3-15(4-2)8-11-9-16(13(18)22-11)14-7-10-5-6-12(21-10)17(19)20/h5-7,11H,3-4,8-9H2,1-2H3/b14-7+ |
InChI Key |
HJORXTHPGVRDBO-VGOFMYFVSA-N |
Isomeric SMILES |
CCN(CC)CC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)CC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


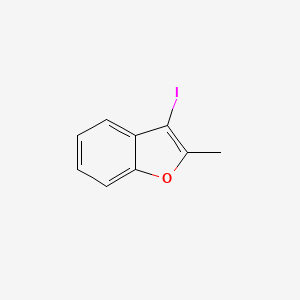
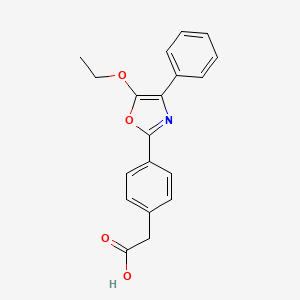
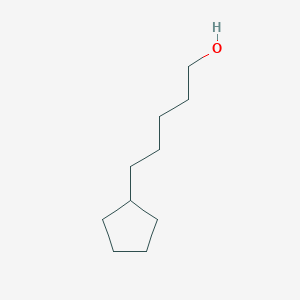
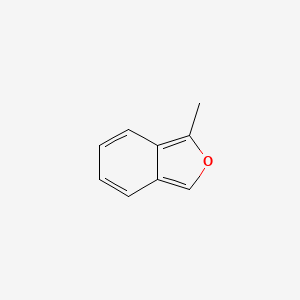
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
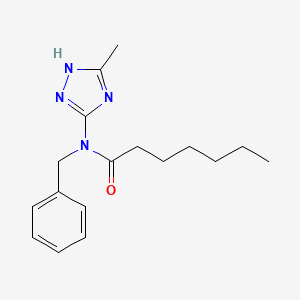
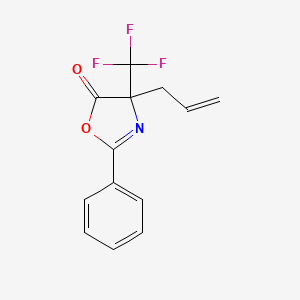
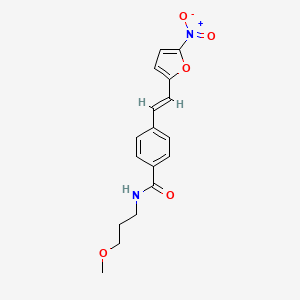

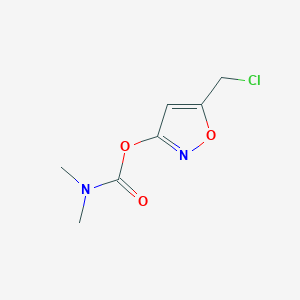
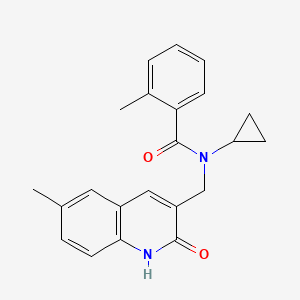
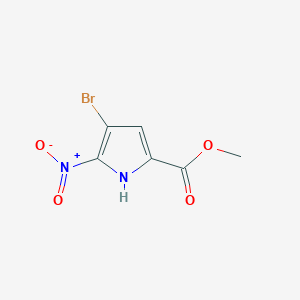
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)

